3-(Benzyloxy)propane-1,2-diol
3-(Benzyloxy)propane-1,2-diol
Brand Name:
Vulcanchem
CAS No.:
4799-67-1
VCID:
VC0043463
InChI:
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
SMILES:
C1=CC=C(C=C1)COCC(CO)O
Molecular Formula:
C10H14O3
Molecular Weight:
182.22 g/mol
3-(Benzyloxy)propane-1,2-diol
CAS No.: 4799-67-1
Reference Standards
VCID: VC0043463
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
CAS No. | 4799-67-1 |
---|---|
Product Name | 3-(Benzyloxy)propane-1,2-diol |
Molecular Formula | C10H14O3 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 3-phenylmethoxypropane-1,2-diol |
Standard InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Standard InChIKey | LWCIBYRXSHRIAP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCC(CO)O |
Canonical SMILES | C1=CC=C(C=C1)COCC(CO)O |
Synonyms | 3-(Phenylmethoxy)-1,2-propanediol; (RS)-3-(Benzyloxy)-1,2-propanediol; NSC 74241; _x000B_(±)-1-O-Benzylglycerol; (±)-3-(Benzyloxy)-1,2-propanediol; 1-O-Benzylglycerol; 3-(Benzyloxy)-1,2-propanediol; 3-(Phenylmethoxy)-1,2-propanediol; DL-α-O-Benzylglycerol |
PubChem Compound | 98072 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume